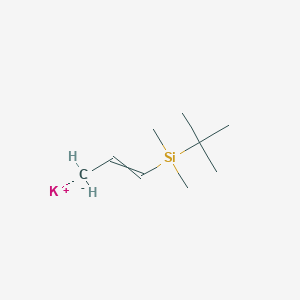
potassium;tert-butyl-dimethyl-prop-1-enylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is a chemical compound that features a tert-butyl group, a dimethyl group, and a prop-1-enylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;tert-butyl-dimethyl-prop-1-enylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with potassium hydride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
[ \text{tert-butyl-dimethylchlorosilane} + \text{potassium hydride} \rightarrow \text{this compound} + \text{hydrogen chloride} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;tert-butyl-dimethyl-prop-1-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium;tert-butyl-dimethyl-prop-1-enylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules that contain silicon.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of potassium;tert-butyl-dimethyl-prop-1-enylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The potassium ion can act as a counterion, stabilizing the reactive intermediates formed during the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- Trimethylsilyl derivatives
- Dimethylsilyl derivatives
Uniqueness
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is unique due to the presence of the potassium ion, which can influence its reactivity and solubility in different solvents. The combination of the tert-butyl and dimethyl groups also provides unique steric and electronic properties that can be exploited in various chemical transformations.
Eigenschaften
CAS-Nummer |
675879-67-1 |
|---|---|
Molekularformel |
C9H19KSi |
Molekulargewicht |
194.43 g/mol |
IUPAC-Name |
potassium;tert-butyl-dimethyl-prop-1-enylsilane |
InChI |
InChI=1S/C9H19Si.K/c1-7-8-10(5,6)9(2,3)4;/h7-8H,1H2,2-6H3;/q-1;+1 |
InChI-Schlüssel |
UQJWBQATUMZNOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C=C[CH2-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


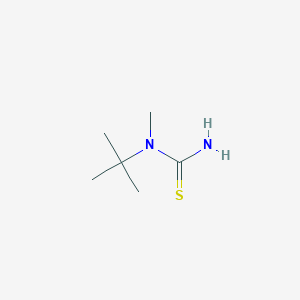
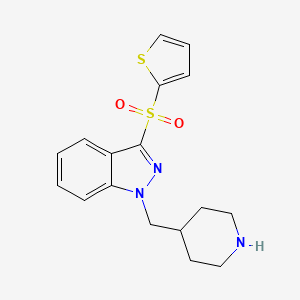
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
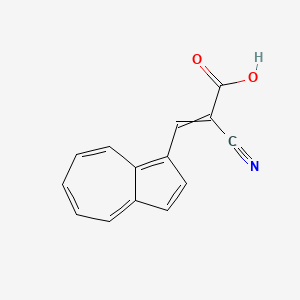
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
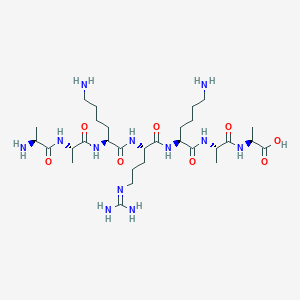
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)


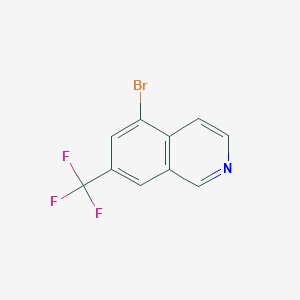
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)
